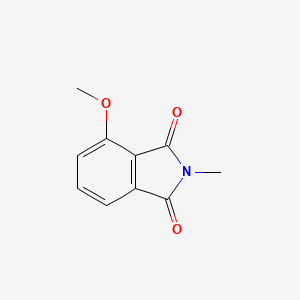

4-Methoxy-2-methylisoindoline-1,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

2408-92-6 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-methoxy-2-methylisoindole-1,3-dione |

InChI |

InChI=1S/C10H9NO3/c1-11-9(12)6-4-3-5-7(14-2)8(6)10(11)13/h3-5H,1-2H3 |

InChI Key |

XCJSOUIAZPHOHC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)OC |

Origin of Product |

United States |

Proposed Synthesis of 4 Methoxy 2 Methylisoindoline 1,3 Dione

While specific literature detailing the synthesis of 4-Methoxy-2-methylisoindoline-1,3-dione is scarce, a chemically sound synthetic route can be proposed based on fundamental organic reactions. The most direct method for preparing N-substituted phthalimides is the reaction of a corresponding phthalic anhydride (B1165640) with a primary amine. libretexts.orglibretexts.org

The logical precursors for the title compound are therefore 4-methoxyphthalic anhydride and methylamine (B109427) . The reaction proceeds via a two-step mechanism:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks one of the electrophilic carbonyl carbons of 4-methoxyphthalic anhydride. This leads to the opening of the anhydride ring to form an intermediate N-methylphthalamic acid derivative.

Cyclization/Dehydration: Upon heating, this intermediate undergoes an intramolecular condensation reaction. The carboxylic acid and amide functional groups react, eliminating a molecule of water to form the stable five-membered imide ring, yielding the final product, this compound.

This reaction is generally high-yielding and is a standard method for the preparation of N-alkylated phthalimides.

Physicochemical Characteristics

Table 1: Predicted Physicochemical Properties of 4-Methoxy-2-methylisoindoline-1,3-dione

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₉NO₃ | Derived from structure. |

| Molecular Weight | 191.18 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid | Based on similar phthalimide (B116566) derivatives. |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | The phthalimide core is hydrophobic; the methyl and methoxy (B1213986) groups add to this character. |

| Melting Point | Predicted to be a solid with a defined melting point. | N-methylphthalimide melts at 133-136 °C. The addition of a methoxy group would alter this, but it would remain a solid at room temperature. |

| Electronic Effect | The 4-methoxy group is an electron-donating group, increasing the electron density of the aromatic ring. | This can influence the molecule's reactivity in electrophilic aromatic substitution and its interaction with biological targets. |

Potential Research and Applications

Strategies for Constructing the Methoxy-Substituted Isoindoline-1,3-dione Core

The formation of the isoindoline-1,3-dione (phthalimide) skeleton is the foundational step in the synthesis of the target molecule. Several reliable methods are employed for this purpose.

Phthalic Anhydride (B1165640) Condensation Reactions with Primary Amines for Isoindoline-1,3-dione Formation

The most direct and widely used method for synthesizing isoindoline-1,3-diones is the condensation of phthalic anhydride or its derivatives with primary amines. scispace.comwikipedia.orgorganic-chemistry.org This reaction is a robust and high-yielding process. In the context of synthesizing the core of this compound, 4-methoxyphthalic anhydride would be the ideal starting material, which is then reacted with methylamine (B109427). youtube.com

The reaction typically proceeds by heating a mixture of the phthalic anhydride and the primary amine, often in a solvent like glacial acetic acid or even under solvent-free conditions. researchgate.netnih.gov The initial step involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final isoindoline-1,3-dione. youtube.com Various catalysts, such as SiO2-tpy-Nb, can be employed to facilitate the reaction under milder conditions. researchgate.net

Table 1: Examples of Phthalic Anhydride Condensation Reactions

| Phthalic Anhydride Derivative | Primary Amine | Product | Reference |

| Phthalic Anhydride | Glycine | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | nih.gov |

| Phthalic Anhydride | Methylamine | N-Methylphthalimide | youtube.comgoogle.com |

| Phthalic Anhydride | Phenylethylamine | 2-Phenethylisoindoline-1,3-dione | researchgate.net |

Multicomponent Reaction Approaches to Isoindoline-1,3-dione Derivatives

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of complex isoindoline-1,3-dione derivatives in a single step from three or more starting materials. researchgate.net These reactions are advantageous due to their atom economy, reduced number of purification steps, and the ability to generate diverse molecular scaffolds. While a direct MCR for this compound is not explicitly detailed, the principles can be applied to construct substituted analogues. For instance, a one-pot, three-component approach has been developed for the synthesis of thioalkylated benzimidazole-based isoindoline-1,3-diones. researchgate.net

Transition Metal-Catalyzed Cyclization and Carbonylation Reactions for Isoindoline-1,3-dione Synthesis

Transition metal catalysis provides powerful tools for the construction of the isoindoline-1,3-dione ring system, often under milder conditions and with greater functional group tolerance compared to classical methods. abo.firesearchgate.net These strategies can involve C-H activation, cross-coupling, and carbonylation reactions. abo.fi

Palladium-catalyzed reactions, for example, have been utilized in the synthesis of isoindolinones through isocyanide insertion-cyclization. nih.gov Rhodium catalysts have also been employed for the synthesis of 3-alkylidene isoindolinones from benzyl (B1604629) gem-difluoroacrylates and N-tosyl-benzamides. nih.gov While these examples lead to isoindolinones (a reduced form of the dione), modifications of these catalytic systems could potentially be adapted for the synthesis of the fully oxidized isoindoline-1,3-dione core. A copper-catalyzed cyanation-annulation-aminolysis reaction of 2-iodobenzoic acid has been reported as a strategy to access phthalimides. rsc.org

Regioselective Functionalization Techniques for 4-Methoxy and 2-Methyl Group Introduction

Once the isoindoline-1,3-dione core is established, or concurrently with its formation, the methoxy and methyl groups must be introduced at the correct positions.

N-Alkylation and N-Methylation Strategies on the Phthalimide Nitrogen

The introduction of the methyl group at the nitrogen atom (position 2) is typically achieved through N-alkylation of the parent phthalimide. Phthalimide itself is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic phthalimide anion. This anion can then react with an alkylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction to yield the N-methylated product. youtube.com

Common bases used for the deprotonation of phthalimide include potassium carbonate, cesium carbonate, and potassium hydroxide. organic-chemistry.org The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). The Gabriel synthesis of primary amines is a classic example that relies on the N-alkylation of potassium phthalimide. organic-chemistry.org

An alternative to direct alkylation is the use of methylamine in the initial condensation reaction with the appropriate phthalic anhydride, as mentioned in section 2.1.1. youtube.comgoogle.com

Table 2: N-Alkylation Methods for Phthalimides

| Phthalimide | Alkylating Agent | Base | Product | Reference |

| Phthalimide | Methyl Iodide | Potassium Hydroxide | N-Methylphthalimide | youtube.com |

| Phthalimide | Various Alkyl Halides | Cesium Carbonate | N-Alkylphthalimides | organic-chemistry.org |

| Potassium Phthalimide | Epichlorohydrin | - | 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione | rsc.org |

Methodologies for Introducing Methoxy Substituents at Aromatic Positions (e.g., position 4)

The introduction of a methoxy group onto the aromatic ring of the phthalimide system can be achieved in several ways. The most straightforward approach is to start with a commercially available or synthetically prepared methoxy-substituted phthalic anhydride, such as 3-methoxyphthalic anhydride or 4-methoxyphthalic anhydride.

A more common strategy involves nucleophilic aromatic substitution (SNAr) on a suitably activated aromatic ring. For example, a nitro group at the desired position can be displaced by a methoxide (B1231860) source. Another approach is the chromium tricarbonyl-mediated nucleophilic substitution of a chloro group with a methoxide anion, which has been shown to be effective for introducing methoxy groups onto complex indoline (B122111) skeletons. clockss.org The synthesis of 4-methoxyindole, for instance, has been achieved from 1-methoxy-2-methyl-3-nitrobenzene, highlighting the utility of nitro-to-methoxy transformations. chemicalbook.com

In some cases, oxidative C-H functionalization can be employed to introduce an oxygen functionality. For example, the reaction of 1,4-dimethoxybenzene (B90301) with N-hydroxyphthalimide in the presence of manganese triacetate leads to the formation of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione, demonstrating a C-O bond formation at an aromatic position. mdpi.com

Targeted Synthesis of this compound

The synthesis of N-substituted phthalimides, the structural class to which this compound belongs, is a cornerstone reaction in organic chemistry. The most direct and widely employed method involves the condensation of a phthalic anhydride derivative with a primary amine. mdpi.com For the specific synthesis of this compound, the logical precursors are 4-methoxyphthalic anhydride and methylamine.

The reaction proceeds via a two-step mechanism. Initially, the primary amine, methylamine, acts as a nucleophile and attacks one of the carbonyl carbons of the 4-methoxyphthalic anhydride ring. This results in the opening of the anhydride ring to form an intermediate N-methyl-4-methoxyphthalamic acid. This step can often occur at room temperature.

A representative synthetic protocol would involve refluxing equimolar amounts of 4-methoxyphthalic anhydride and methylamine in a suitable solvent like glacial acetic acid for several hours. gsconlinepress.com Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution and can be collected by filtration.

Interactive Data Table: Reactants and Product in the Synthesis of this compound

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-Methoxyphthalic Anhydride |  | C₉H₆O₄ | 178.14 | Reactant |

| Methylamine |  | CH₅N | 31.06 | Reactant |

| This compound |  | C₁₀H₉NO₃ | 191.18 | Product |

Green Chemistry Principles and Sustainable Approaches in Isoindoline-1,3-dione Synthesis

Traditional methods for synthesizing isoindoline-1,3-diones, while effective, often rely on harsh reaction conditions and the use of volatile organic solvents. In response, significant research has focused on developing more environmentally benign and sustainable synthetic routes, aligning with the principles of green chemistry.

One of the most successful green approaches is the use of microwave irradiation . ctppc.org Microwave-assisted synthesis can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. acs.org This technique frequently leads to higher product yields and minimizes the formation of side products.

Another key green strategy is the implementation of solvent-free reaction conditions , also known as neat reactions. researchgate.net By mixing the solid reactants (e.g., phthalic anhydride and an amine) and heating them, the need for a solvent is entirely eliminated. pierpalab.comepa.gov This approach simplifies the work-up procedure, reduces chemical waste, and is inherently more atom-economical. For instance, simply heating a mixture of phthalic anhydride and an amine to 150-200°C for a short period can produce the desired isoindoline-1,3-dione derivative efficiently. researchgate.net

The use of alternative, greener solvents is also a prominent strategy. Water has been explored as a reaction medium, particularly in high-temperature, high-pressure (HTHP) conditions. researchgate.net Mixtures of water and ethanol (B145695) have proven effective for the condensation of o-phthalic acid and amines, often affording pure crystalline products directly. researchgate.net Ionic liquids have also been utilized as recyclable reaction media for certain palladium-catalyzed syntheses of N-substituted phthalimides. researchgate.net

Furthermore, the development of heterogeneous catalysts offers a sustainable advantage. Catalysts like niobia (Nb₂O₅) have been shown to be effective, water-tolerant Lewis acid catalysts for the direct synthesis of cyclic imides from dicarboxylic acids and amines. acs.org A significant benefit of heterogeneous catalysts is their ease of separation from the reaction mixture and their potential for being recycled and reused across multiple reaction cycles. acs.org

Interactive Data Table: Green Chemistry Approaches in Isoindoline-1,3-dione Synthesis

| Green Chemistry Approach | Description | Advantages |

| Microwave Irradiation | Using microwave energy to heat the reaction mixture. | Reduces reaction time, increases yield, minimizes side products. ctppc.orgresearchgate.net |

| Solvent-Free (Neat) Synthesis | Reactants are mixed and heated without any solvent. pierpalab.com | Eliminates solvent waste, simplifies purification, improves atom economy. researchgate.netepa.gov |

| Alternative Solvents | Using environmentally benign solvents like water or ionic liquids. researchgate.net | Reduces use of hazardous organic solvents, can improve product purity. researchgate.net |

| Heterogeneous Catalysis | Employing solid-phase catalysts that are immiscible with the reaction mixture. acs.org | Easy separation and recovery of the catalyst, potential for catalyst recycling. acs.org |

Photochemical Reactivity and Photoaddition Mechanisms of Methoxy-N-methylphthalimides

The photochemical behavior of methoxy-N-methylphthalimides, including this compound, is characterized by their ability to undergo photoaddition reactions with alkenes. When irradiated, these compounds can engage in cycloadditions to form complex heterocyclic structures.

Research into the photochemical addition of alkenes to phthalimides has provided insight into the underlying mechanisms. nih.gov The stereospecificity of the addition of cis- and trans-2-butene to N-methylphthalimide suggests that the reaction may proceed through a concerted [2+2] cycloaddition, or via a biradical intermediate that closes faster than bond rotation can occur. nih.gov The directive effects of substituents on the phthalimide ring play a crucial role in the regiochemistry of these additions. For instance, the irradiation of 4-Methoxy-N-methylphthalimide in the presence of 1-hexene (B165129) yields a benzazepinedione product resulting from addition to the C(O)-N bond para to the methoxy group. nih.gov This outcome is consistent with a concerted mechanism rather than a biradical pathway. nih.gov

The quantum yield of these reactions can be significantly influenced by whether the reaction is intra- or intermolecular. Intramolecular photoadditions often exhibit a dramatic increase in quantum yield, attributed to a proximity effect. nih.gov The photophysical and electrochemical properties of phthalimides make them excellent substrates for photoinduced electron transfer (PET) reactions. nih.gov

Table 1: Photochemical Addition of 1-Hexene to Substituted N-Methylphthalimides

| Phthalimide Derivative | Alkene | Reaction Type | Major Product Type | Observed Regiochemistry | Reference |

|---|---|---|---|---|---|

| 4-Methoxy-N-methylphthalimide | 1-Hexene | Intermolecular Photoaddition | Benzazepinedione | Addition to the C(O)-N bond para to the OMe group | nih.gov |

| 4-Carbomethoxy-N-methylphthalimide | 1-Hexene | Intermolecular Photoaddition | Benzazepinedione | Addition to the C(O)-N bond meta to the CO2Me group | nih.gov |

Reduction Chemistry of the Isoindoline-1,3-dione Ring System, Including Methoxy-Substituted Analogues

The carbonyl groups of the isoindoline-1,3-dione ring system are susceptible to reduction by various reagents. This reactivity allows for the selective transformation of the imide functionality into other useful structural motifs, most notably hydroxylactams.

A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄). nih.govorganic-chemistry.org The reduction of an N-substituted phthalimide with NaBH₄, typically in an alcohol solvent like 2-propanol, selectively reduces one of the two carbonyl groups to a hydroxyl group, yielding the corresponding 3-hydroxy-isoindolin-1-one, also known as a hydroxylactam. nih.govorganic-chemistry.org This reaction is a key step when a phthalimide is used as a protective group for primary amines, as the resulting hydroxylactam can be further processed. organic-chemistry.org

Other reducing agents capable of transforming the phthalimide group include lithium aluminium hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Rh), and dissolving metal reductions (e.g., Zn/HCl or Na/NH₃). organic-chemistry.org The choice of reagent can influence the outcome, with stronger reagents like LiAlH₄ potentially leading to further reduction of the remaining carbonyl and amide functionalities. The stereochemistry of the reduction at the carbonyl group can also be of significance, often leading to specific diastereomers. rsc.org

Table 2: Reduction of N-Substituted Phthalimides

| Starting Material | Reducing Agent | Solvent | Primary Product | Reference |

|---|---|---|---|---|

| N-Substituted Phthalimide | Sodium Borohydride (NaBH₄) | 2-Propanol or Acetonitrile | 3-Hydroxy-2-substituted-isoindolin-1-one (Hydroxylactam) | nih.govorganic-chemistry.org |

| N-Substituted Phthalimide | Lithium Aluminium Hydride (LiAlH₄) | Ethereal solvents | Further reduced products (e.g., amino alcohols) | organic-chemistry.org |

| N-Substituted Phthalimide | Zinc/Hydrochloric Acid (Zn/HCl) | - | Reduced products | organic-chemistry.org |

Wittig Reactions and Condensations with Alkylidenephosphoranes on Isoindoline-1,3-diones

The Wittig reaction provides a powerful method for converting carbonyl groups into alkenes. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com In the context of the isoindoline-1,3-dione system, this reaction offers a route to exocyclic alkenes by targeting one of the electrophilic carbonyl carbons.

Studies have shown that N-substituted isoindoline-1,3-diones can react regioselectively with resonance-stabilized alkylidenephosphoranes. researchgate.net For example, the reaction of 2-methoxyisoindoline-1,3-dione with various phosphoranes under thermal conditions results in the formation of the corresponding monoalkene products. researchgate.net The reaction proceeds by condensation at one of the two carbonyl groups. The use of microwave irradiation has been shown to significantly enhance the reaction rate and yield, providing the mono-olefin products in much shorter reaction times and often without the need for a base. researchgate.net

An intramolecular variant of the Wittig reaction has also been reported, where N-substituted phthalimides can be converted into functionalized 2H-pyrrol-2-one derivatives. nih.gov This transformation highlights the versatility of the Wittig reaction in creating complex heterocyclic systems from phthalimide precursors. The reaction typically involves the initial formation of a phosphorus ylide, which then attacks a carbonyl carbon to form a four-membered oxaphosphetane intermediate that subsequently collapses to the alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com

Table 3: Wittig-type Reactions on N-Substituted Isoindoline-1,3-diones

| Substrate | Wittig Reagent (Alkylidenephosphorane) | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxyisoindoline-1,3-dione | Resonance-stabilized | Toluene, reflux | Monoalkene | ~58-63% | researchgate.net |

| 2-Methoxyisoindoline-1,3-dione | Resonance-stabilized | Microwave, DMSO | Monoalkene | >80% | researchgate.net |

| 2-(Phenylamino)isoindoline-1,3-dione | Resonance-stabilized | Thermal or Microwave | Monoalkene | - | researchgate.net |

Oxidative Processes and Functional Group Interconversions within the Isoindoline-1,3-dione Framework

The isoindoline-1,3-dione framework can participate in and be generated from oxidative processes. These transformations are crucial for both the synthesis and functionalization of these heterocycles.

A key functional group interconversion is the oxidation of 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams) back to their corresponding phthalimides. nih.gov This reaction is particularly useful when a reduction of the imide has occurred inadvertently. A systematic study has evaluated several oxidants for this purpose, including nickel peroxide (NiO₂), pyridinium (B92312) chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX). Nickel peroxide, in particular, has been shown to be a highly efficient reagent for this transformation, providing high yields of the N-substituted phthalimide. nih.gov

Furthermore, the phthalimide structure itself can be modified to act as an oxidation catalyst. N-hydroxyphthalimide (NHPI) and its derivatives are well-known catalysts for aerobic oxidation reactions. researchgate.net The catalytic cycle involves the formation of the phthalimide N-oxyl radical (PINO·), a reactive species generated by the one-electron oxidation of NHPI. researchgate.net This radical can then participate in hydrogen atom abstraction, for example, from the α-C-H bond of alcohols or alkylarenes, initiating an oxidation cascade. The catalytic activity can be tuned by introducing electron-donating or electron-withdrawing substituents onto the phthalimide ring. researchgate.net

Table 4: Oxidation of Phthalimide-derived Systems

| Substrate | Reagent/System | Transformation | Significance | Reference |

|---|---|---|---|---|

| 3-Hydroxy-2-substituted-isoindolin-1-one | Nickel Peroxide (NiO₂), PCC, or IBX | Hydroxylactam to Phthalimide | Regeneration of the imide functionality | nih.gov |

| N-Hydroxyphthalimide (NHPI) | Oxidant (e.g., PhI(OAc)₂) or O₂/Initiator | Formation of Phthalimide N-oxyl radical (PINO·) | Catalysis of aerobic oxidation reactions | researchgate.net |

Diels-Alder Cycloadditions in the Functionalization of Isoindoline-1,3-diones

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. masterorganicchemistry.comlibretexts.org The isoindoline-1,3-dione scaffold can participate in such cycloadditions, primarily by acting as a dienophile. The electron-withdrawing nature of the two carbonyl groups can activate a potential double bond within the five-membered ring, making it receptive to reaction with a conjugated diene.

While the aromatic ring of this compound is generally unreactive as a diene under standard Diels-Alder conditions, the heterocyclic portion of the molecule holds potential. Structurally related maleimides are highly reactive dienophiles due to the two flanking carbonyl groups activating the C=C double bond. nih.govrug.nl If the isoindoline-1,3-dione system were partially reduced to introduce a double bond into the five-membered ring (a maleimide (B117702) analogue), it would be expected to be a potent dienophile.

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cycloadduct. libretexts.org The reaction typically proceeds fastest when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. libretexts.org Cycloadditions involving cyclic dienophiles, such as maleimides, lead to the formation of bicyclic adducts, often with high stereoselectivity. masterorganicchemistry.com While direct examples with this compound as the dienophile are not prevalent, the principles governing the reactivity of related cyclic imides suggest this is a viable pathway for functionalization. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of N-methylphthalimide, a foundational analogue, the methyl protons typically appear as a singlet, while the aromatic protons give rise to a more complex multiplet pattern in the downfield region. For instance, in a study utilizing a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the ¹H-NMR spectrum of N-methylphthalimide was obtained, providing key structural insights. dea.gov The introduction of a methoxy group, as in this compound, would be expected to introduce a sharp singlet for the methoxy protons and influence the chemical shifts of the aromatic protons due to its electron-donating nature. stackexchange.com Specifically, the methoxy group increases electron density at the ortho and para positions of the aromatic ring, leading to greater shielding and an upfield shift for these protons. stackexchange.com

The ¹³C NMR spectrum provides complementary information, revealing the chemical shift of each unique carbon atom in the molecule. For N-methylphthalimide, distinct signals are observed for the carbonyl carbons, the aromatic carbons, and the methyl carbon. chemicalbook.com In a methoxy-substituted analogue, an additional signal for the methoxy carbon would be present, typically in the range of 55-60 ppm. rsc.org The substitution pattern on the aromatic ring significantly influences the chemical shifts of the aromatic carbons.

For example, in the case of 4-chloro-N-(4-methoxybenzyl)aniline, the methoxy group's carbon appears at 54.9 ppm. rsc.org Similarly, for N-(2-bromobenzyl)-4-methoxyaniline, the methoxy carbon resonates at 55.3 ppm. rsc.org The carbonyl carbons in phthalimide derivatives typically resonate in the downfield region of the spectrum.

A detailed analysis of the ¹H and ¹³C NMR spectra of various analogues allows for the confirmation of the core isoindoline-1,3-dione structure and the precise placement of substituents on the aromatic ring and the nitrogen atom.

Table 1: Representative ¹H NMR Data for N-Methylphthalimide Analogues

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

|---|---|---|

| N-Methylphthalimide | CDCl₃ | Aromatic protons (multiplet), Methyl protons (singlet) dea.gov |

| 4-Nitro-N-methylphthalimide | CDCl₃ | 8.658 (d), 8.622 (d), 8.076 (d), 3.263 (s) chemicalbook.com |

Table 2: Representative ¹³C NMR Data for N-Methylphthalimide Analogues

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| N-Methylphthalimide | - | Data available in spectral databases chemicalbook.com |

| 4-chloro-N-(4-methoxybenzyl)aniline | CDCl₃ | 158.5, 146.3, 130.5, 128.6, 128.3, 121.5, 113.7, 113.5, 54.9, 47.3 rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition with high accuracy. This is crucial for confirming the molecular formula of newly synthesized compounds.

For N-methylphthalimide, the molecular weight is 161.16 g/mol . dea.gov The electron ionization (EI) mass spectrum of N-methylphthalimide shows a characteristic fragmentation pattern that can be used for its identification. dea.gov In a study of N-methylphthalimide found in illicit tablets, the mass spectrum was acquired using an Agilent 5975C quadrupole mass-selective detector with an ionization potential of 70 eV. dea.gov

The HRMS analysis of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione, an analogue with two methoxy groups, using ESI-TOF (Electrospray Ionization-Time of Flight) resulted in a measured m/z value that was in close agreement with the calculated value for the potassiated molecule [M+K]⁺, confirming its molecular formula as C₁₆H₁₃NO₅. mdpi.com This level of precision is essential for distinguishing between compounds with similar nominal masses.

Fragmentation analysis within the mass spectrometer provides valuable structural information. The fragmentation patterns of isoindoline-1,3-dione analogues often involve characteristic losses of small molecules such as CO, CO₂, and fragments related to the substituents on the nitrogen and the aromatic ring. This data, combined with the exact mass measurement, provides unequivocal evidence for the proposed molecular structure.

Table 3: HRMS Data for an Isoindoline-1,3-dione Analogue

| Compound | Ionization Method | Calculated m/z | Found m/z | Molecular Formula Confirmation |

|---|

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds.

For isoindoline-1,3-dione derivatives, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group. These typically appear in the region of 1700-1800 cm⁻¹. For N-methylphthalimide, these characteristic peaks are readily observed. dea.gov The spectrum of N-methylphthalimide was collected using a Thermo Nicolet Avatar 370 DTGS spectrometer with an attenuated total reflectance (ATR) attachment, showing absorptions between 4000 cm⁻¹ and 400 cm⁻¹. dea.gov

The presence of a methoxy group in analogues like this compound would introduce additional characteristic absorption bands. The C-O stretching vibration of the methoxy group is typically observed in the region of 1000-1300 cm⁻¹. For instance, in a series of thiazolidine-2,4-dione-acridine hybrids, the presence of a methoxy group was confirmed by weak absorption bands in the 2849–2824 cm⁻¹ region, corresponding to the stretching OCH₃ vibrations, along with C–O stretching. nih.gov

The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-H bending vibrations give rise to absorptions in the fingerprint region (below 1500 cm⁻¹), which can provide information about the substitution pattern on the aromatic ring.

Table 4: Characteristic IR Absorption Bands for Isoindoline-1,3-dione Analogues

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference Compound/Analogue |

|---|---|---|

| C=O (imide) | 1700-1800 | N-Methylphthalimide dea.gov |

| C-O (methoxy) | 1000-1300 | Thiazolidine-2,4-dione-acridine hybrids nih.gov |

| Aromatic C-H | >3000 (stretching) | General for aromatic compounds |

X-ray Crystallography for Three-Dimensional Molecular Architecture and Solid-State Conformations

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's architecture and its packing in the solid state.

For instance, the crystal structure of 5,6-dimethoxy-2-methylisoindole-1,3-dione, an analogue of the target compound, was determined to be essentially planar. researchgate.net In the crystal lattice, pairs of molecules form a π-stacked head-to-tail dimer with a remarkably short interplanar distance of 3.34 (2) Å. researchgate.net This type of intermolecular interaction is significant as it can influence the material's physical properties.

The analysis of the crystal structure of such analogues provides valuable insights into the likely conformation of this compound. It can be expected that the isoindoline-1,3-dione core will be largely planar, with the methoxy group lying in or close to the plane of the aromatic ring to maximize conjugation. The methyl group on the nitrogen atom would also adopt a specific orientation relative to the imide ring.

The detailed structural parameters obtained from X-ray crystallography, such as the precise bond lengths of the C=O and C-N bonds in the imide ring and the C-O bond of the methoxy group, serve as benchmarks for theoretical calculations and further structural analysis.

Table 5: Crystallographic Data for an Isoindoline-1,3-dione Analogue

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|

Structure Activity Relationship Sar Studies and Mechanistic Insights for Isoindoline 1,3 Dione Derivatives in Academic Research

The Isoindoline-1,3-dione Ring System as a Privileged Chemical Scaffold in Molecular Design

The isoindoline-1,3-dione core, commonly known as the phthalimide (B116566) group, is widely recognized in medicinal chemistry as a privileged scaffold. nih.govacademie-sciences.fr This designation stems from its ability to serve as a foundational structure for a wide array of derivatives that exhibit significant biological activities. academie-sciences.fr The phthalimide structure is a key component in molecules designed for various therapeutic targets, including anticancer, anti-inflammatory, and neuroprotective agents. nih.govacademie-sciences.fr Its rigid, bicyclic framework provides a stable anchor for various functional groups, allowing for systematic modifications to optimize binding affinity and selectivity for different biological targets. academie-sciences.fr The imide ring within the core structure is crucial, as its properties can facilitate passage across biological membranes in vivo. academie-sciences.fr This versatility makes the isoindoline-1,3-dione system a valuable starting point for the rational design of new drug candidates in academic research. nih.gov

Influence of Substituents (e.g., Methoxy (B1213986), Methyl) on the Molecular Interactions and Chemical Behavior of Isoindoline-1,3-diones

The biological activity of isoindoline-1,3-dione derivatives is profoundly influenced by the nature and position of substituents on the core structure. The introduction of groups like methoxy (-OCH3) and methyl (-CH3) can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Academic studies on various classes of bioactive compounds demonstrate the critical role of these substituents. For instance, in a series of 1,3-thiazole derivatives designed as cholinesterase inhibitors, the presence and position of a methoxy group on an associated phenyl ring were critical for activity. A para-methoxy substituent yielded the highest inhibitory activity against acetylcholinesterase, suggesting a favorable electronic or hydrogen-bonding interaction within the enzyme's active site. nih.gov Similarly, research on 1,2,4-triazine (B1199460) antagonists for the GPR84 receptor showed that methoxy groups at specific positions were key features of the initial hit compound, and their replacement led to changes in activity. nih.gov

In the context of isoindoline-1,3-dione derivatives themselves, a study on acetylcholinesterase inhibitors found that a para-methyl substituted benzyl (B1604629) group attached to the core resulted in improved inhibitory activity compared to chloro-substituted analogues. nih.gov This highlights that even a small, lipophilic group like methyl can enhance binding affinity. While research focusing specifically on the 4-methoxy and 2-methyl substitution pattern of the titular compound is limited, these general SAR principles indicate that the electron-donating methoxy group on the aromatic ring and the methyl group on the imide nitrogen would significantly modulate the compound's chemical behavior and potential biological interactions.

In Vitro and In Silico Evaluation of Biological Activities within Academic Contexts (Excluding Clinical Studies)

Academic research has extensively used in vitro assays and in silico modeling to probe the biological potential of isoindoline-1,3-dione derivatives. These studies provide crucial, non-clinical data on the molecular mechanisms and structure-activity relationships that govern their effects.

Isoindoline-1,3-dione derivatives have been widely investigated as inhibitors of several key enzyme families.

Cholinesterases: A significant body of research has focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Studies have shown that hybrid molecules containing the isoindoline-1,3-dione scaffold can be potent AChE inhibitors. nih.gov The phthalimide moiety is believed to interact with the peripheral anionic site (PAS) of the enzyme. nih.gov Molecular docking studies have helped to elucidate these interactions, showing how different parts of the molecule fit into the enzyme's active site gorge. nih.gov

| Compound Type | Target Enzyme | IC50 (µM) | Key Finding |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | AChE | 2.1 - 7.4 | All tested compounds showed inhibitory activity greater than the reference drug rivastigmine (B141) (IC50 = 11.07 µM). Para-fluoro substitution on the benzyl ring resulted in the highest potency (IC50 = 2.1 µM). nih.gov |

| 4-substituted piperazine (B1678402) derivatives of isoindoline-1,3-dione | AChE & BuChE | 1.12 (AChE), 21.24 (BuChE) | A phenyl substituent on the piperazine ring led to the best AChE inhibition, while a diphenylmethyl moiety was most effective against BuChE. |

Cyclooxygenases (COX): The anti-inflammatory potential of isoindoline-1,3-dione derivatives has been explored through their inhibition of COX-1 and COX-2 enzymes. Some derivatives exhibit good inhibitory activity, with molecular docking studies suggesting that the isoindoline-1,3-dione core and its substituents can form crucial interactions within the active sites of both COX isoforms. researchgate.net The introduction of an arylpiperazine moiety via a linker can increase affinity, and the length of this linker influences potency and selectivity for COX-2. researchgate.net

| Compound Description | Target Enzyme | Inhibition (%) | Key Finding |

| N-acetylpiperazine aryl derivatives of isoindoline-1,3-dione | COX-1 & COX-2 | Varies | Three compounds showed stronger COX-1 inhibition and three showed stronger COX-2 inhibition than the reference, meloxicam. A longer linker between the isoindoline-1,3-dione and arylpiperazine parts favored COX-2 inhibition. researchgate.net |

| Isoindoline-1,3-dione with cyclic amine (ZJ1) | COX-2 | - | In silico analysis suggested a potent blockage and ligand efficiency toward COX-2, higher than the standard drug Indomethacin. |

Poly (ADP-ribose) polymerase (PARP): The isoindoline-1,3-dione scaffold has also been identified as a relevant structure for the inhibition of PARP-1, an enzyme critical for DNA repair and a major target in cancer research. nih.gov In silico screening approaches have successfully identified phthalimide derivatives as potential PARP-1 inhibitors. nih.gov Studies on related heterocyclic systems, such as quinoxaline-based derivatives, have shown that hydrophobic residues are generally favorable for potent PARP-1 inhibition, with some compounds achieving IC50 values in the low nanomolar range. nih.gov

The antimicrobial properties of isoindoline-1,3-dione derivatives have been evaluated against a variety of bacterial and fungal strains. These compounds are attractive for antimicrobial research due to their hydrophobic nature, which may allow them to cross biological membranes with ease. researchgate.net

In vitro studies have confirmed that various N-substituted isoindoline-1,3-diones possess moderate to good antibacterial and antifungal activity. researchgate.net For example, a series of fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives were synthesized and tested against E. coli (Gram-negative) and S. aureus (Gram-positive). Molecular docking studies suggested that these compounds could bind effectively to the DNA gyrase of the bacteria, and the in vitro results confirmed their antibacterial activity, with some compounds showing a minimum inhibitory concentration (MIC) of 12.5 µg/mL.

| Compound Class | Test Organisms | Activity (MIC) | Key Finding |

| Tetrahydrochromeno[3,4-e]isoindole-1,3-dione derivatives | E. coli, S. aureus | 12.5 µg/mL | Several derivatives showed good antibacterial activity, which was supported by in silico docking scores against bacterial DNA gyrase. |

Derivatives of isoindoline-1,3-dione have emerged as a promising class of compounds in the search for new antitubercular agents. Academic research has involved the synthesis of various analogues and their subsequent evaluation against Mycobacterium tuberculosis (M. tuberculosis) in vitro.

Conjugates of the isoindoline-1,3-dione subunit with other active pharmacophores, such as 4-aminoquinolines, have been synthesized and assessed for their anti-mycobacterial potential. Structure-activity relationship studies revealed that the length of the alkyl chain linking the two moieties is critical for activity. In one study, a derivative with a butyl chain spacer and a piperidine (B6355638) ring on the isoindoline (B1297411) core was identified as the most potent, non-cytotoxic compound, with a minimum inhibitory concentration (MIC99) of 6.25 µg/mL against M. tuberculosis. Another study found that replacing a fluoro-substituent with a secondary amine on the isoindoline-1,3-dione ring improved anti-TB activity while reducing cytotoxicity.

The isoindoline-1,3-dione scaffold has also been explored for its potential to interact with central nervous system receptors, particularly dopamine (B1211576) receptors. Some derivatives have been evaluated as potential antipsychotic agents due to their activity at the dopamine D3 receptor. elifesciences.org

In silico analyses have suggested that certain isoindoline derivatives can act as ligands for the dopamine D2 receptor, interacting with key amino acid residues at its binding site. elifesciences.org Furthermore, a class of potent and selective dopamine D4 receptor antagonists based on a substituted isoindoline ring has been discovered through screening and subsequent SAR exploration. researchgate.net These academic studies show that the isoindoline core can be a valuable template for designing ligands with specific profiles for dopamine receptor subtypes, although the binding conformations can be complex and differ between closely related receptors like D2 and D3.

Elucidation of Mechanistic Hypotheses for Observed Biological Activities at the Molecular Level

The isoindoline-1,3-dione scaffold is a key pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities. nih.gov The specific biological profile of its derivatives is intricately linked to the nature and position of substituents on both the phthalimide ring system and the N-substituent. For the compound 4-Methoxy-2-methylisoindoline-1,3-dione, the methoxy group at the 4-position and the methyl group at the 2-position are predicted to significantly influence its molecular interactions and subsequent biological effects. This section will explore the mechanistic hypotheses for the observed biological activities of isoindoline-1,3-dione derivatives at the molecular level, with a focus on how the specific substitutions in this compound could modulate these activities.

The biological activities of isoindoline-1,3-dione derivatives often stem from their ability to interact with specific biological targets, such as enzymes and receptors. nih.govnih.gov Research has shown that these compounds can act as inhibitors of various enzymes, including acetylcholinesterase (AChE) and cyclooxygenases (COX). nih.govnih.gov The mechanism of action at the molecular level is often elucidated through a combination of enzyme kinetics, molecular docking studies, and structure-activity relationship (SAR) analyses.

Interaction with Acetylcholinesterase (AChE):

Several studies have investigated isoindoline-1,3-dione derivatives as potential inhibitors of AChE, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov The inhibitory mechanism is thought to involve interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The planar phthalimide ring can engage in π-π stacking interactions with aromatic residues in the active site gorge of AChE. nih.gov

The 4-methoxy group on the phthalimide ring is an electron-donating group. This could modulate the electronic properties of the aromatic system, potentially enhancing its interaction with the enzyme's active site. Molecular modeling studies on related compounds have shown that substituents on the isoindoline-1,3-dione ring can influence the binding affinity. researchgate.net The methoxy group, with its potential for hydrogen bond acceptance, could also form specific interactions with amino acid residues in the enzyme's binding pocket.

A study on isoindoline-1,3-dione-based acetohydrazide derivatives revealed that these compounds acted as competitive inhibitors of AChE. nih.gov This suggests that they bind to the same active site as the natural substrate, acetylcholine. The following table summarizes the AChE inhibitory activities of some isoindoline-1,3-dione derivatives, highlighting the influence of different substituents.

| Compound/Derivative | N-Substituent | Benzene (B151609) Ring Substituent | AChE IC₅₀ (µM) | Reference |

| 7a | 4-Fluorobenzyl pyridinium | None | 2.1 | nih.gov |

| 7f | 4-Fluorobenzyl pyridinium | None | 2.1 | nih.gov |

| 7c | 3-Fluorobenzyl pyridinium | None | 2.7 | nih.gov |

| 7h | 3-Fluorobenzyl pyridinium | None | 2.9 | nih.gov |

| 7d | 4-Chlorobenzyl pyridinium | None | 7.4 | nih.gov |

| 7i | 4-Chlorobenzyl pyridinium | None | 6.7 | nih.gov |

| 7b | 4-Methylbenzyl pyridinium | None | 5.4 | nih.gov |

| 7g | 4-Methylbenzyl pyridinium | None | 4.8 | nih.gov |

| 7e | Benzyl pyridinium | None | - | nih.gov |

| 8a | Acetohydrazide derivative | None | 0.11 ± 0.05 | nih.gov |

| Donepezil (standard) | - | - | - | nih.gov |

| Rivastigmine (standard) | - | - | 11.07 | nih.gov |

Interaction with Cyclooxygenases (COX):

Isoindoline-1,3-dione derivatives have also been explored as inhibitors of COX enzymes, which are involved in the inflammatory pathway. nih.govnih.gov The mechanism of inhibition is believed to involve the binding of the isoindoline-1,3-dione moiety within the hydrophobic channel of the COX active site. The nature of the N-substituent is critical for affinity and selectivity towards COX-1 and COX-2 isoforms. nih.gov

For this compound, the N-methyl group is a small, non-bulky substituent. In studies of other N-alkyl-isoindoline-1,3-diones, the alkyl chain length and branching were found to influence COX inhibitory activity. mdpi.com While a simple methyl group might not provide extensive interactions, it serves as a fundamental scaffold for further derivatization.

The 4-methoxy group on the benzene ring could play a more significant role in COX inhibition. In a study of N-acetylpiperazine aryl derivatives of isoindoline-1,3-dione, a methoxy substituent on the phenyl ring was investigated. nih.gov The position of the methoxy group (ortho, meta, or para) was found to be a determinant of activity. Molecular docking studies suggested that the methoxy group could engage in hydrogen bonding with residues such as Arg120 and Tyr355 in the COX-2 active site. mdpi.com This highlights the potential for the 4-methoxy group in this compound to form specific, stabilizing interactions within the enzyme's binding pocket, thereby contributing to its inhibitory potential.

The following table presents data on the COX inhibitory activity of some isoindoline-1,3-dione derivatives, illustrating the impact of different substituents.

| Compound | N-Substituent Linker | Arylpiperazine Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

| E | -(CH₂)n-(C=O)- | -H | >100 | 45.3 | nih.gov |

| F | -(CH₂)n-(C=O)- | -CF₃ (meta) | >100 | 28.7 | nih.gov |

| H | -(CH₂)n-(C=O)- | -OCH₃ (meta) | >100 | 15.2 | nih.gov |

| Meloxicam (standard) | - | - | 2.5 | 1.5 | nih.gov |

Emerging Research Directions and Future Perspectives in 4 Methoxy 2 Methylisoindoline 1,3 Dione Chemistry

Development of Novel Synthetic Strategies for Complex 4-Methoxy-2-methylisoindoline-1,3-dione Architectures

The synthesis of complex molecules containing the isoindoline-1,3-dione core is a dynamic area of research. Traditional methods often involve the condensation of phthalic anhydrides with primary amines. However, the demand for more intricate and functionally diverse molecules has spurred the development of novel synthetic strategies. For instance, the synthesis of N-substituted 1H-isoindole-1,3(2H)-dione derivatives has been achieved with good yields, ranging from 47.24% to 92.91%. nih.govmdpi.com These methods often employ modern catalytic systems and domino reactions to construct complex architectures in a more efficient and atom-economical manner.

Recent research has also focused on the functionalization of the isoindoline-1,3-dione core itself. One notable approach involves the synthesis of heterodimeric, multiple ligands targeting cholinesterases and amyloid beta, where the isoindoline-1,3-dione moiety is a key component. researchgate.net Such strategies often require multi-step synthetic sequences, including reactions like nucleophilic substitution and amide bond formation, to append various functional groups and pharmacophores to the core structure. The development of these synthetic methodologies is crucial for creating novel compounds with tailored properties.

| Reaction Type | Reagents and Conditions | Key Features | Reference |

| N-substitution | Primary amine, K2CO3, MeCN, reflux | High yield, versatile for introducing various substituents | researchgate.net |

| Amide bond formation | Carboxylic acid, coupling agents (e.g., DCC, EDC) | Forms stable amide linkages for creating complex derivatives | nih.gov |

| Domino Reactions | Multiple reactants, single synthetic operation | Increases molecular complexity in a single step | mdpi.com |

Advanced Computational Modeling for Predictive Synthesis and Reactivity of Isoindoline-1,3-dione Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For isoindoline-1,3-dione systems, advanced computational modeling plays a significant role in predicting their synthesis, reactivity, and biological activity. Density Functional Theory (DFT) is a widely used method to study the electronic structure and properties of these molecules. For example, DFT calculations have been employed to determine the optical band gap and Frontier Molecular Orbital (FMO) energies of novel acridin-isoindoline-1,3-dione derivatives. nih.gov These calculations help in understanding the chemical stability and potential applications of these compounds in optoelectronics. nih.gov

Molecular docking studies are another powerful computational technique used to predict the binding affinity and interaction of isoindoline-1,3-dione derivatives with biological targets. nih.govmdpi.com For instance, docking studies on Cyclooxygenase (COX) enzymes have been used to rationalize the observed inhibitory activities of newly synthesized phthalimide (B116566) derivatives. nih.govmdpi.com These computational models not only guide the design of new compounds but also provide insights into their mechanism of action at the molecular level.

| Computational Method | Application | Key Insights | Reference |

| Density Functional Theory (DFT) | Calculation of electronic properties | Optical band gap, FMO energies, chemical stability | nih.gov |

| Molecular Docking | Prediction of binding to biological targets | Binding affinity, interaction modes, structure-activity relationships | nih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predictive models for designing more potent compounds | nih.gov |

Design and Synthesis of New Functional Analogues for Targeted Chemical Biology Probes

The isoindoline-1,3-dione scaffold is an attractive template for the design and synthesis of chemical biology probes. These probes are essential tools for studying biological processes in real-time. By incorporating reporter groups such as fluorophores or affinity tags into the isoindoline-1,3-dione structure, researchers can create molecules that can be used for bioimaging and target identification.

A notable example is the development of highly fluorescent phthalimides, such as 5,6-Dimethoxy-2-methylisoindole-1,3-dione, which exhibit strong emission from the excited singlet state. researchgate.net The synthesis of such compounds opens up possibilities for creating fluorescent probes for various biological applications. Furthermore, the synthesis of isoindoline-1,3-dione-based oximes and benzenesulfonamide (B165840) hydrazones as selective inhibitors of tumor-associated carbonic anhydrase IX demonstrates the potential of this scaffold in developing targeted therapies. nih.gov The design of these analogues often involves a "tail approach," where different functional groups are appended to the core structure to achieve selective binding to the target protein. nih.gov

| Analogue Type | Functional Group | Application | Reference |

| Fluorescent Probes | Fluorophore (e.g., acridine) | Bioimaging, tracking biological processes | nih.gov |

| Affinity-Based Probes | Biotin, clickable tags | Target identification, proteomics | nih.gov |

| Targeted Inhibitors | Specific pharmacophores | Selective inhibition of enzymes (e.g., carbonic anhydrase) | nih.gov |

Exploration of Interdisciplinary Applications Beyond Traditional Pharmacological Research (e.g., Materials Science, Sensing)

While the pharmacological applications of isoindoline-1,3-diones are well-established, there is a growing interest in exploring their potential in other scientific disciplines. The unique electronic and photophysical properties of some isoindoline-1,3-dione derivatives make them promising candidates for applications in materials science and chemical sensing.

For instance, the high thermal stability of some acridin-isoindoline-1,3-dione derivatives, with decomposition temperatures ranging from 250-287 °C, suggests their potential use in high-performance organic materials. nih.gov The ability of certain indane-1,3-dione derivatives, which are structurally related to isoindoline-1,3-diones, to form crown ether conjugates makes them suitable for the development of ion sensors. mdpi.com These sensors can change their optical properties upon complexation with metal cations, enabling their use in environmental monitoring and analytical chemistry. mdpi.com The versatility of the indane-1,3-dione scaffold, a close analogue, in applications ranging from biosensing to electronics and photopolymerization further highlights the potential for isoindoline-1,3-diones in these fields. mdpi.com

| Application Area | Key Property | Potential Use | Reference |

| Materials Science | High thermal stability, fluorescence | Organic light-emitting diodes (OLEDs), high-performance polymers | nih.govresearchgate.net |

| Chemical Sensing | Change in optical properties upon ion binding | Ion sensors, environmental monitoring | mdpi.com |

| Organic Electronics | Electron-accepting nature | n-type semiconductors in organic field-effect transistors (OFETs) | mdpi.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-2-methylisoindoline-1,3-dione and its structural analogs?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, isoindoline-1,3-dione derivatives are synthesized by reacting substituted amines with phthalic anhydride derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO). Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating . Optimization of reaction conditions (e.g., temperature: 80–120°C, catalyst: p-toluenesulfonic acid) is critical for yield improvement (>70%) .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use a combination of:

- X-ray crystallography to confirm bond lengths (e.g., C=O: ~1.21 Å) and spatial arrangement .

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass spectrometry (EI or ESI) for molecular ion ([M+H]⁺) and fragmentation pattern alignment .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for isoindoline-1,3-dione derivatives?

- Methodological Answer :

- Comparative substituent analysis : Replace the methoxy group with halogen (e.g., F, Cl) or alkyl groups to assess effects on lipophilicity (logP) and bioactivity. For example, 2-methyl substitution enhances metabolic stability, while 4-methoxy groups improve membrane permeability .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or antimicrobial targets). A study showed ΔG values of −8.2 kcal/mol for derivatives binding to mycobacterial enzymes .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar isoindoline derivatives?

- Methodological Answer :

- Standardized assays : Re-evaluate activities under uniform conditions (e.g., MIC values for antimicrobial studies using the same bacterial strains and protocols) .

- Meta-analysis : Compare datasets from multiple studies (e.g., IC₅₀ ranges for antiproliferative activity: 5–50 µM) to identify outliers caused by assay variability .

- Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity and rule off-target effects .

Q. What experimental approaches optimize the synthesis yield of methoxy-substituted isoindoline diones?

- Methodological Answer :

- Solvent optimization : Use DMF or THF to enhance solubility of intermediates.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 20–30% .

- Reaction monitoring : Track progress via TLC or HPLC to terminate reactions at peak yield (~85–90% conversion) .

Key Methodological Recommendations

- For crystallography : Use single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) to resolve bond angles and torsional strain .

- For biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

- For computational studies : Apply density functional theory (DFT) to calculate electrostatic potential maps, aiding in understanding reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.